2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Description

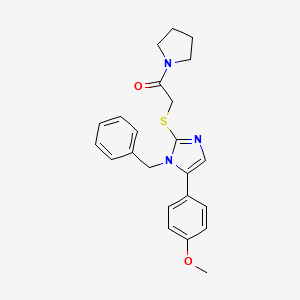

The compound 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a heterocyclic molecule featuring:

- A benzyl group at the 1-position of the imidazole ring.

- A 4-methoxyphenyl substituent at the 5-position of the imidazole.

- A thioether linkage connecting the imidazole to an ethanone moiety.

- A pyrrolidine ring attached to the ethanone group.

The 4-methoxyphenyl group may enhance lipophilicity and electronic interactions, while the thioether linkage could influence metabolic stability .

Properties

IUPAC Name |

2-[1-benzyl-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2S/c1-28-20-11-9-19(10-12-20)21-15-24-23(26(21)16-18-7-3-2-4-8-18)29-17-22(27)25-13-5-6-14-25/h2-4,7-12,15H,5-6,13-14,16-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDJUYQDYOGUPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized via a Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and an amine.

Introduction of the Benzyl and Methoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions, where the imidazole nitrogen acts as a nucleophile.

Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a suitable thiol compound under basic conditions.

Attachment of the Pyrrolidine Ring: The final step involves the reaction of the thioether intermediate with a pyrrolidine derivative, typically under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of robust purification protocols.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

Substitution: The benzyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with imidazole and thiazole derivatives. For instance, derivatives similar to the compound have shown promising results against various cancer cell lines. The incorporation of specific substituents, such as methoxy groups on phenyl rings, has been linked to enhanced activity against leukemia and breast cancer cells. A notable study demonstrated that certain imidazole derivatives exhibited significant cytotoxic effects on cancer cells, suggesting that 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone could be further explored for similar applications .

Antimicrobial Properties

The compound's thioether functionality may contribute to its antimicrobial properties. Research indicates that related thiazole-containing compounds have demonstrated efficacy against a range of bacterial strains. The presence of the imidazole ring has been shown to enhance antibacterial activity, making it a candidate for further investigation in the development of new antimicrobial agents .

Case Study 1: Anticancer Screening

A series of synthesized imidazole derivatives were tested for anticancer activity against several cell lines, including MDA-MB-231 (breast cancer) and K562 (leukemia). The study revealed that modifications to the side chains significantly affected the potency of the compounds. The compound this compound showed moderate activity, warranting further optimization .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, related thiazole derivatives were evaluated against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural motifs to the target compound exhibited notable antibacterial effects, suggesting a potential pathway for developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors through its imidazole ring, which can coordinate with metal ions or form hydrogen bonds with amino acid residues. The benzyl and methoxyphenyl groups may enhance its binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Key Structural Differences and Implications

Heterocyclic Core Variations: The imidazole core in the target compound contrasts with tetrazole (7h, ) and benzoimidazole (5a–h, ). Imidazole derivatives are known for hydrogen-bonding capabilities, which may enhance target binding compared to tetrazoles .

Substituent Effects: The 4-methoxyphenyl group in the target compound introduces electron-donating methoxy effects, which may stabilize charge-transfer interactions compared to the 4-fluorophenyl analog () .

Biological Activity Trends: Imidazole derivatives with aryl-thiazole substituents (5a–h, ) show moderate antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values ranging from 8–32 µg/mL . Pyrrolidinone derivatives () demonstrate antifungal activity against Candida albicans (MIC: 16–64 µg/mL), suggesting the thioether linkage may enhance antifungal efficacy . Antiproliferative activity in tetrazole analogs (7h, ) highlights the role of sulfonyl-piperazine groups in cytotoxicity, though the target compound’s pyrrolidinyl group may confer different pharmacokinetic properties .

Research Findings and Data Analysis

Physicochemical Properties

Biological Activity

2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic compound that belongs to the class of imidazole derivatives. This compound is notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

| Feature | Description |

|---|---|

| Molecular Formula | C19H22N3OS |

| Molecular Weight | 335.43 g/mol |

| CAS Number | 1207042-48-5 |

| Key Functional Groups | Imidazole ring, thioether linkage |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Imidazole Ring : Utilizing methods such as the Debus-Radziszewski synthesis.

- Introduction of Benzyl and Methoxyphenyl Groups : Achieved through Friedel-Crafts alkylation and nucleophilic substitution.

- Formation of Thioether Linkage : This step is crucial for the final structure and biological activity.

Anticancer Properties

Research indicates that imidazole derivatives exhibit significant anticancer activity. The structure activity relationship (SAR) suggests that modifications to the phenyl ring can enhance cytotoxicity against various cancer cell lines. For instance, compounds with electron-donating groups like methoxy at specific positions on the phenyl ring have shown improved efficacy against tumors .

The biological mechanisms through which this compound exerts its effects may include:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes involved in cancer progression.

- Receptor Modulation : The compound may interact with various receptors, altering their signaling pathways and contributing to its therapeutic effects.

Study on Cytotoxicity

A study evaluated the cytotoxic effects of various imidazole derivatives, including our compound, on human cancer cell lines. Results indicated that the compound exhibited an IC50 value lower than standard chemotherapeutics like doxorubicin, highlighting its potential as a novel anticancer agent .

Antimicrobial Activity

Another research focused on the antimicrobial properties of imidazole derivatives. The findings revealed that compounds similar in structure to this compound displayed significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.